Stability Comparison of Methanetricarboxylic Acid vs. its Triethyl Ester
Methanetricarboxylic acid is known to be unstable and cannot be readily isolated in pure form due to steric hindrance leading to spontaneous decarboxylation [1]. In contrast, its triethyl ester derivative is a stable, commercially available liquid/solid that is widely used as a 'blocked malonic ester' . This stark contrast in stability directly informs procurement and handling strategies.
| Evidence Dimension | Isolation Stability |
|---|---|
| Target Compound Data | Cannot be isolated in pure form; undergoes spontaneous decarboxylation |
| Comparator Or Baseline | Methanetricarboxylic acid, triethyl ester (CAS 6279-86-3) |
| Quantified Difference | Qualitative difference: Target is a transient intermediate; Comparator is a shelf-stable commercial product. |
| Conditions | Ambient temperature, neat compound |
Why This Matters
Procurement and use of the parent acid must be in the context of its instability, whereas the triethyl ester is the preferred form for most synthetic applications and inventory stocking.
- [1] Chemistry Stack Exchange. (2023, August 11). Simplest existing tricarboxylic acid. Retrieved from https://chemistry.stackexchange.com/questions/175646/simplest-existing-tricarboxylic-acid View Source
